molecular formula C7H7ClFN B3079500 2-Chloro-5-fluoro-N-methylaniline CAS No. 1070892-72-6

2-Chloro-5-fluoro-N-methylaniline

Cat. No. B3079500
CAS RN: 1070892-72-6
M. Wt: 159.59
InChI Key: LWKUFNOBVNIWMB-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-N-methylaniline is a secondary amine . It is an aniline derivative used in the preparation of various pharmaceutical compounds .

Scientific Research Applications

Metabolism Studies

Research has investigated the metabolism of compounds structurally related to 2-Chloro-5-fluoro-N-methylaniline, such as 2-halogenated 4-methylanilines in rat liver microsomes. These studies have shown that such compounds undergo various metabolic transformations, including side-chain C-hydroxylation, N-hydroxylation, and the formation of secondary amines and azo derivatives. This suggests potential applications in understanding the metabolic pathways and toxicological profiles of similar compounds (Boeren et al., 1992).

Nucleophilic Displacement Reactions

Investigations into the kinetics of nucleophilic displacement reactions of substituted α-halogenopyridines with N-methyl-aniline provide insights into the reactivity and potential synthetic applications of halogenated anilines in organic synthesis (Brewis et al., 1974).

Molecular Structure Analysis

Studies on related compounds, such as 4-Chloro-3-fluoro-2-methylaniline, have utilized X-ray crystallography to determine molecular structures, suggesting that similar techniques could be applied to this compound to understand its structural properties and potential interactions (Mayes et al., 2008).

Synthetic Applications

Research on nucleophilic aromatic substitution reactions in dimethyl sulphoxide, involving compounds like 1-chloro- and 1-fluoro-2,4-dinitrobenzenes, can provide a framework for understanding the reactivity and potential synthetic uses of this compound in the synthesis of complex organic molecules (Onyido & Hirst, 1991).

Safety and Hazards

The safety data sheet for a similar compound, 5-Fluoro-2-methylaniline, indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Biochemical Analysis

Biochemical Properties

2-Chloro-5-fluoro-N-methylaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can affect the overall metabolic processes within the cell .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in the detoxification processes, thereby impacting the cell’s ability to handle oxidative stress . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of cellular energy.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, it binds to the active site of cytochrome P450 enzymes, inhibiting their activity and thus affecting the metabolism of other compounds within the cell . This inhibition can lead to an accumulation of certain metabolites, which can have various downstream effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to changes in cellular function, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with liver toxicity in animal models, indicating a threshold effect where the compound becomes harmful at certain concentrations . It is essential to determine the appropriate dosage to avoid adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels within the cell . The compound’s metabolism can lead to the formation of various metabolites, some of which may have biological activity and contribute to the overall effects of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. These interactions can affect the compound’s availability and activity within different cellular compartments.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes, affecting their activity and the overall metabolic processes within the cell.

properties

IUPAC Name

2-chloro-5-fluoro-N-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c1-10-7-4-5(9)2-3-6(7)8/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKUFNOBVNIWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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